molecular formula C17H14N4O4 B5783265 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B5783265
M. Wt: 338.32 g/mol
InChI Key: UMGXPXIUXUQKOT-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an imine group, and an isoindoline moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyridine with an aldehyde to form the imine intermediate, followed by a coupling reaction with a phthalic anhydride derivative to introduce the isoindoline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the imine group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways related to oxidative stress, inflammation, or cell signaling. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its combination of a pyridine ring, an imine group, and an isoindoline moiety. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c18-15(11-5-8-19-9-6-11)20-25-14(22)7-10-21-16(23)12-3-1-2-4-13(12)17(21)24/h1-6,8-9H,7,10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXPXIUXUQKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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